Bromine pentafluoride
Description
Significance in Advanced Inorganic Chemistry and Fluorine Chemistry
Bromine pentafluoride is a prime example of an interhalogen compound, where halogen atoms of different elements are bonded to each other. Its study provides valuable insights into the nature of bonding and reactivity between these highly electronegative elements. As a powerful fluorinating agent, BrF₅ is instrumental in the synthesis of other fluorine-containing compounds, including the fluorination of various materials like noble gases and refractory metals. smolecule.com This research expands our understanding of fluorine's chemical behavior and its potential in diverse applications. smolecule.com Furthermore, its role as an oxidizer in specialized contexts, such as rocket propellants, highlights its importance in high-energy chemistry. unacademy.comnih.govmicrokat.gr
Historical Development of this compound Research
The initial synthesis of this compound was achieved in 1931 through the direct reaction of bromine and fluorine. wikipedia.org This discovery opened the door for further investigation into its properties and potential uses. Over the years, research has focused on refining its synthesis methods, characterizing its structure and reactivity, and exploring its applications. A significant area of research has been its use in the nuclear industry for the processing of uranium. wikipedia.orgosti.gov Additionally, its utility in oxygen isotope analysis has been a subject of study, showcasing its versatility in analytical chemistry. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
pentafluoro-λ5-bromane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrF5/c2-1(3,4,5)6 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUVQAANZKEKF-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FBr(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrF5 | |
| Record name | BROMINE PENTAFLUORIDE | |
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| Record name | bromine pentafluoride | |
| Source | Wikipedia | |
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DSSTOX Substance ID |
DTXSID30894171 | |
| Record name | Bromine pentafluoride | |
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Molecular Weight |
174.90 g/mol | |
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Physical Description |
Bromine pentafluoride appears as a colorless, fuming liquid with a pungent odor. Used to make other chemicals and in rockets. Very toxic by inhalation. Corrosive to metals and tissue. Will accelerate the burning of combustible material. If the containers are involved in a fire they may rupture violently and rocket., Colorless to pale-yellow, fuming liquid with a pungent odor; Note: A colorless gas above 105 degrees F. Shipped as a compressed gas; [NIOSH], PALE YELLOW OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow, fuming liquid with a pungent odor., Colorless to pale-yellow, fuming liquid with a pungent odor. [Note: A colorless gas above 105 °F. Shipped as a compressed gas.] | |
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Boiling Point |
106 °F at 760 mmHg (USCG, 1999), 40.76 °C, 41 °C, 105 °F | |
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Solubility |
Reacts with water violently (NIOSH, 2023), Produces an explosion on contact with water, Solubility in water: reaction, Reacts violently | |
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Density |
2.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.4604 g/cu cm at 25 °C, Relative density (water = 1): 2.5, 2.48 | |
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Vapor Density |
6.05 (Air = 1), Relative vapor density (air = 1): 6.1 | |
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Vapor Pressure |
328 mmHg (NIOSH, 2023), 406.0 [mmHg], 406 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 44, 328 mmHg | |
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Color/Form |
Liquid, Colorless fuming liquid | |
CAS No. |
7789-30-2 | |
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Melting Point |
-76 °F (USCG, 1999), -60.5 °C, -61 °C, -77 °F | |
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Synthetic Methodologies and Preparative Chemistry of Bromine Pentafluoride
Direct Halogenation Reaction Pathways
The most common method for producing large quantities of bromine pentafluoride is through the direct, highly exothermic reaction of elemental bromine with an excess of fluorine gas. wikipedia.orgsmolecule.com This process is typically conducted in apparatus made of resistant metals like iron, copper, or Monel. nih.govchemicalbook.com
To ensure the formation of the pentafluoride and prevent the accumulation of lower fluorides like bromine trifluoride (BrF₃), an excess of fluorine is used. The reaction is generally carried out at elevated temperatures, typically above 150 °C, with some processes operating at 200 °C. wikipedia.orgnih.gov In some setups, the bromine is diluted with nitrogen before being reacted with fluorine in a copper vessel at 200 °C. nih.gov The direct reaction of bromine with excess fluorine above 150 °C is a well-established route for manufacturing BrF₅. nih.gov
For the preparation of smaller, high-purity quantities, an alternative direct halogenation method involves the fluorination of potassium bromide (KBr). wikipedia.org This route yields BrF₅ that is almost entirely free of bromine trifluoride and other impurities. wikipedia.org
The reaction is as follows: KBr + 3F₂ → KF + BrF₅
Table 1: Conditions for Direct Halogenation Synthesis of BrF₅
| Reactants | Temperature | Apparatus/Conditions | Scale | Reference |
|---|---|---|---|---|
| Br₂ + excess F₂ | > 150 °C | Not specified | Large quantities | wikipedia.org |
| Br₂ + F₂ | 200 °C | Iron or Monel metal apparatus | Manufacturing | nih.gov |
| Br₂ (diluted with N₂) + F₂ | 200 °C | Copper vessel | Not specified | nih.gov |
Fluorination of Lower Bromine Fluorides
An alternative and widely used industrial method for synthesizing this compound is the further fluorination of bromine trifluoride (BrF₃). scribd.comlibretexts.org This method is also suitable for producing large quantities and can be seen as a subsequent step to direct halogenation if conditions initially favor BrF₃ formation. nih.gov
The reaction proceeds by passing fluorine gas over liquid or vaporous bromine trifluoride: BrF₃ + F₂ → BrF₅
This gas-phase reaction is typically carried out at temperatures around 200 °C. nih.govlibretexts.org A kinetic study of the gas-phase reaction between BrF₃ and F₂ was conducted at temperatures ranging from 68 to 121 °C in a nickel reactor. osti.gov The study determined that the reaction is bimolecular and homogeneous, with a calculated activation energy of 16.4 kcal/mole. osti.gov
The disproportionation of bromine monofluoride (BrF) also leads to the formation of bromine trifluoride, which can then be fluorinated to the pentafluoride. wikipedia.orgwikipedia.org The initial disproportionation reaction is: 3BrF → BrF₃ + Br₂
This highlights an indirect pathway where lower, unstable bromine fluorides can serve as precursors to BrF₅ through an intermediate formation of BrF₃. wikipedia.org
Photochemical Synthesis Routes
Recent research has explored photochemical methods for the synthesis of this compound, offering an alternative to high-temperature thermal reactions. One such method involves treating bromine trifluoride with fluorine under ultraviolet (UV) light at room temperature. aalto.firesearchgate.net
The reaction, BrF₃ + F₂ → BrF₅, is facilitated by UV radiation in the 300 to 400 nm wavelength range. aalto.firesearchgate.net This approach allows for the preparation of BrF₅ without the need for the high temperatures characteristic of direct halogenation, potentially offering better control and energy efficiency. aalto.fi The use of light to initiate the breakage of the fluorine-fluorine bond creates highly reactive fluorine radicals, which can drive the reaction under milder conditions. researchoutreach.org Photochemical reactions can be significantly accelerated in microreactors, a technique that has been demonstrated for other brominations. rsc.org
Catalytic Approaches in this compound Synthesis
To better control the reaction between bromine-containing compounds and fluorine gas, catalytic approaches have been developed. A patent describes a method where a catalyst is placed within the reactor to manage the synthesis of BrF₅. google.com This method can use either bromine gas (Br₂) or bromine trifluoride (BrF₃) as the starting material. google.com
The preferred catalysts are metal oxides or metal fluorides, particularly those of elements from the 3rd and 4th periods of the periodic table. google.com An example provided is a porous material made of iron(III) fluoride (B91410) (FeF₃). google.com The use of a catalyst allows the reaction to proceed smoothly at temperatures between 100 °C and 400 °C, which can help reduce the amount of unreacted fluorine gas in the final product stream. google.com It is crucial that the catalyst has low reactivity with the reactants (bromine compounds, fluorine) and the product (this compound). google.com
Advanced Purification Techniques and Analytical Control in this compound Preparation
The purification of this compound is critical for its use in sensitive applications. One established method involves the formation of a potassium fluoride (KF) complex, which can be isolated and then decomposed to release pure BrF₅. chemicalbook.com This technique is also used for purifying other reactive fluorides like chlorine trifluoride. chemicalbook.com
Due to the high reactivity of BrF₅, especially with water, purification often involves removing byproducts such as hydrogen fluoride (HF) and lower bromine fluorides. dtic.milnih.gov Vacuum distillation can be employed to separate BrF₅ from more volatile impurities like HF and less volatile ones like BrF₃. tandfonline.com
A comprehensive analytical toolkit is required to verify the purity of the final product. Modern research utilizes a combination of spectroscopic and diffraction methods. aalto.firesearchgate.net These techniques provide detailed information about the molecular structure and the presence of any impurities.
Table 2: Analytical Techniques for this compound Characterization
| Analytical Method | Purpose | Findings/Application | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹⁹F NMR for structural analysis and purity assessment. | Distinguishes between apical and equatorial fluorine atoms in the BrF₅ molecule. | aalto.firesearchgate.netresearchgate.net |
| Infrared (IR) Spectroscopy | Identifies molecular vibrations and functional groups. | Used to analyze gaseous BrF₅ and compare with calculated vibrational bands. | aalto.firesearchgate.net |
| Raman Spectroscopy | Complements IR spectroscopy for vibrational analysis. | Used to analyze liquid BrF₅ at room temperature. | aalto.firesearchgate.net |
| UV-Vis Spectroscopy | Electronic transitions analysis. | Used to analyze BrF₅ and potential impurities like F₂. | aalto.firesearchgate.net |
| X-ray Diffraction | Determines the crystal structure in the solid state. | Corrected the space group of solid BrF₅ to Pnma and identified a low-temperature polymorph. | aalto.firesearchgate.net |
| Gas Chromatography | Separation and quantification of components in a mixture. | Not explicitly found for BrF₅ but is a standard technique for volatile compounds. |
Structural Elucidation and Spectroscopic Characterization of Bromine Pentafluoride
Molecular Geometry and Bond Parameters: Experimental and Theoretical Approaches
The three-dimensional arrangement of atoms in BrF₅ is a key determinant of its reactivity and physical properties.
Bromine pentafluoride exhibits a square pyramidal molecular geometry. unacademy.comsavemyexams.comurbanpro.comaceorganicchem.com This shape is a direct consequence of the central bromine atom being bonded to five fluorine atoms and having one non-bonding lone pair of electrons. unacademy.comtopblogtenz.comproprep.com According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the six electron pairs (five bonding, one lone pair) around the central bromine atom arrange themselves in an octahedral electron geometry to minimize electrostatic repulsion. aceorganicchem.comtopblogtenz.compearson.com The lone pair occupies one of the axial positions, leading to the observed square pyramidal shape for the molecule. aceorganicchem.com
The presence of the lone pair exerts a significant influence on the molecule's bond angles. The repulsion between the lone pair and the bonding pairs is stronger than the repulsion between bonding pairs. cdnsciencepub.com This results in the four equatorial fluorine atoms being pushed slightly downwards, away from the lone pair, causing the F-Br-F bond angles to be slightly less than the ideal 90°. youtube.com Specifically, the bond angles are approximately 90°. unacademy.comaceorganicchem.comtestbook.combyjus.com The molecule has two distinct types of fluorine atoms: one apical (Fₐₚ) and four equatorial (Fₑq). researchgate.net
| Parameter | Value |
|---|---|
| Molecular Geometry | Square Pyramidal unacademy.comsavemyexams.comaceorganicchem.com |
| Electron Geometry | Octahedral topblogtenz.compearson.com |
| Bond Angles (F-Br-F) | ~90° unacademy.comaceorganicchem.comtestbook.combyjus.com |
X-ray diffraction studies have been crucial in determining the precise solid-state structure of BrF₅. aalto.firesearchgate.netresearchgate.net These investigations have confirmed the square pyramidal geometry in the crystalline phase. webelements.co.ukshef.ac.uk Recent studies have led to a redetermination and correction of the space group of its crystal structure to Pnma. researchgate.netaalto.firesearchgate.net
Furthermore, research has revealed the existence of polymorphism in this compound. A monoclinic polymorph of BrF₅ was first predicted using quantum-chemical calculations and subsequently observed experimentally as a low-temperature modification. aalto.fi This low-temperature phase crystallizes in the P2₁/c space group. aalto.fi The transformation between these polymorphic forms is dependent on temperature. aalto.firesearchgate.net
| Polymorph | Temperature | Crystal System | Space Group |
|---|---|---|---|
| High-Temperature | Room Temperature | Orthorhombic | Pnma researchgate.netaalto.fi |
| Low-Temperature | Low Temperature | Monoclinic | P2₁/c aalto.fi |
Square Pyramidal Geometry and Lone Pair Influence
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy provides insight into the bonding and dynamic behavior of the BrF₅ molecule.
The infrared (IR) and Raman spectra of this compound have been thoroughly analyzed. cdnsciencepub.comaalto.fiaip.org As a molecule with C₄ᵥ symmetry, BrF₅ has a total of 12 vibrational degrees of freedom. ethz.ch Group theory predicts which of these vibrational modes are active in the infrared and Raman spectra. ethz.chchegg.com The infrared-active fundamental vibrations have been observed at approximately 684, 584, and 370 cm⁻¹ (A₁ symmetry) and 644, 415, and 245 cm⁻¹ (E symmetry). aip.org The observation of these specific bands in the IR spectrum confirms the C₄ᵥ (square pyramidal) structure of the molecule. aip.org Raman spectroscopy provides complementary information, with nine expected Raman-active modes. ethz.ch
| Symmetry | Frequency (cm⁻¹) |
|---|---|
| A₁ | 684 aip.org |
| A₁ | 584 aip.org |
| A₁ | 370 aip.org |
| E | 644 aip.org |
| E | 415 aip.org |
| E | 245 aip.org |
Quantum-chemical calculations have been instrumental in the assignment of bands in the vibrational spectra of BrF₅. researchgate.netaalto.fi These theoretical methods are used to compute the expected vibrational frequencies and their corresponding intensities. nist.govaip.org By comparing the calculated spectra with the experimental infrared and Raman data, a definitive assignment of the observed vibrational bands to specific molecular motions (stretching and bending) can be achieved. cdnsciencepub.comaalto.fi These computational studies have been particularly valuable in understanding the complex vibrational modes and in confirming the structural details derived from other experimental methods. nih.govlookchem.commcmaster.ca
Band Assignment and Spectroscopic Correlations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds like this compound. researchgate.netmcmaster.cagoogle.com The ¹⁹F NMR spectrum of BrF₅ provides distinct signals for the apical and equatorial fluorine atoms, reflecting their different chemical environments. researchgate.netyoutube.com At room temperature, the spectrum shows two signals corresponding to the Fₐₚ and Fₑq atoms. researchgate.net As the temperature is lowered, the signals sharpen and coupling between the fluorine nuclei can be observed. researchgate.netscribd.com For instance, at 273 K, the signal for the apical fluorine appears as a quintet, and the signal for the equatorial fluorines appears as a doublet, consistent with the expected spin-spin coupling in a square pyramidal structure. scribd.com This technique not only confirms the molecular structure but also provides information about intramolecular exchange processes. mcmaster.caresearchgate.net
| Fluorine Type | Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Coupling Constant (JF-F, Hz) |
|---|---|---|---|
| Apical (Fₐₚ) | 275.9 | pentet (p) | 108.6 |
| Equatorial (Fₑq) | 138.7 | doublet (d) | 62.9 |
Fluorine-19 NMR Chemical Shifts and Anisotropy
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the structural analysis of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org For this compound (BrF₅), which has a square pyramidal structure (C₄ᵥ symmetry), ¹⁹F NMR spectra provide distinct signals for the two different fluorine environments: one apical (Fₐₚ) and four equatorial (Fₑ₁) atoms. researchgate.netresearchgate.net
At room temperature, the ¹⁹F NMR spectrum of neat BrF₅ shows two distinct signals corresponding to the apical and equatorial fluorine atoms. researchgate.net The spectrum typically exhibits a quintet for the apical fluorine and a doublet for the equatorial fluorines, consistent with the expected spin-spin coupling between the two non-equivalent fluorine sites. researchgate.net Studies have confirmed the tetragonal pyramid structure for BrF₅. researchgate.net
The chemical shifts are sensitive to the electronic environment. biophysics.org The significant difference in the local electronic environment between the apical and equatorial positions leads to a large chemical shift dispersion. wikipedia.org Furthermore, the fluorine chemical shift anisotropy (CSA), which arises from the asymmetric electronic distribution around the nucleus, is a key parameter. umsystem.edu The CSA is particularly significant for molecules like BrF₅ due to the asymmetric nature of the bonding and the presence of a stereochemically active lone pair on the bromine atom. aalto.fi While specific CSA values for BrF₅ are not commonly reported in introductory literature, it is understood that CSA contributes significantly to the relaxation mechanisms of the fluorine nuclei, which can influence the linewidths and appearance of the NMR spectra, especially in the solid state. umsystem.eduacs.org
| Parameter | Description | Source |
|---|---|---|
| Molecular Structure | Square pyramidal (C₄ᵥ symmetry) confirmed by NMR. | researchgate.net |
| Fluorine Environments | One apical (Fₐₚ) and four equatorial (Fₑ₁) fluorine atoms. | researchgate.net |
| Spectral Pattern | Quintet/doublet spectrum indicative of locked C₄ᵥ symmetry. | researchgate.net |
| Temperature Dependence | Spectra are recorded at various temperatures, including room temperature and 213 K, to study molecular dynamics. | researchgate.net |
Spectroscopic Studies of Molecular Dynamics and Intermolecular Interactions
Spectroscopic methods are crucial for understanding the dynamic behavior of BrF₅ molecules and their interactions with other species. Raman spectroscopy, in conjunction with single-crystal X-ray diffraction, has been instrumental in characterizing the products of reactions involving BrF₅, which reveal details about its intermolecular interactions. researchgate.netrsc.org
A notable example is the reaction of BrF₅ with sources of fluoride (B91410) ions. For instance, the reaction with Cs[BrF₆] yields Cs[Br₃F₁₆], which contains the propeller-shaped [(μ₃-F)(BrF₅)₃]⁻ anion. researchgate.net In this anion, a central fluoride ion is bridged by three BrF₅ molecules. This interaction allows the lone pairs on the bromine atoms to become stereochemically active, a feature not observed in the simple octahedral [BrF₆]⁻ anion. researchgate.net
Even more complex structures have been identified, such as the [(μ₄-F)(BrF₅)₄]⁻ anion, formed in the reaction of [NMe₄][BrF₆] with an excess of BrF₅. researchgate.netrsc.org This tetrahedral-like anion features a central fluoride atom coordinated by four BrF₅ molecules. researchgate.netrsc.org Quantum-chemical calculations have shown that the bonds between the central bridging fluorine and the bromine atoms in these complex anions are essentially ionic in nature. researchgate.net These studies highlight the ability of BrF₅ to act as a Lewis acid, accepting a fluoride ion to form complex anionic structures where BrF₅ units are linked through fluorine bridges. These intermolecular interactions are studied through vibrational spectroscopy (Raman) to probe the new bonds formed. researchgate.netrsc.org
Electronic Spectroscopy: UV-Vis Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound has been analyzed by UV-Vis spectroscopy, which is also used to monitor its preparation. researchgate.netresearchgate.net The compound is a pale yellow liquid, indicating some absorption in the visible or near-UV region of the electromagnetic spectrum. nih.gov
The UV-Vis transmittance spectrum of BrF₅ shows strong absorption in the ultraviolet region. researchgate.net Research indicates a maximum absorption wavelength (λₘₐₓ) for this compound at approximately 217 nm. google.com This absorption corresponds to electronic excitations within the molecule. The analysis is sometimes complicated by the presence of impurities like fluorine (F₂), which also absorbs in the UV region. researchgate.net
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Maximum Absorption (λₘₐₓ) | ~217 nm | Corresponds to electronic transitions in the molecule. | google.com |
| Appearance | Colorless to pale-yellow liquid. | Indicates some absorption at the edge of the visible spectrum. | nih.gov |
Mass Spectrometry Techniques in Halogen Fluoride Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of compounds. For highly reactive halogen fluorides like BrF₅, specialized sample introduction systems, such as those made from monel and Teflon, are required to obtain reproducible spectra. dtic.mil
Early and definitive work on the mass spectra of halogen fluorides provided appearance potentials and positive-ion mass spectra for BrF₅. osti.gov The analysis revealed the presence of various fragment ions, which are formed by the successive loss of fluorine atoms from the parent molecule. The most abundant ion in the mass spectrum provides crucial information for molecular structure determination. acs.org
The mass spectrum of BrF₅ is characterized by the molecular ion BrF₅⁺ and a series of fragment ions: BrF₄⁺, BrF₃⁺, BrF₂⁺, BrF⁺, and Br⁺. osti.govnist.gov The appearance potentials for these positive ions have been determined, providing data for thermochemical calculations, such as bond dissociation energies in the molecule ions. osti.gov It was noted that impurities such as diatomic halogens and halogen oxyfluorides could be detected in the samples. osti.gov
Theoretical and Computational Chemistry of Bromine Pentafluoride
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in BrF₅. These methods provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.
Intrinsic Bond Orbital (IBO) analysis is a powerful tool for interpreting chemical bonding in a way that aligns with classical chemical concepts. For BrF₅, IBO analysis reveals the nature of the Br-F bonds and the role of the lone pair on the bromine atom.
Recent studies have investigated the chemical bonds and the lone pair on the bromine atom in BrF₅ using IBO analysis. aalto.fi This method provides insights into the polarization of the covalent bonds. For instance, in the BrF₅ molecule, the contribution of each atom to the intrinsic bond orbitals can be quantified, indicating the degree of polarization in the Br-F bonds. researchgate.net
The stereochemical activity of the lone pair on the central bromine atom is a key feature of BrF₅'s square pyramidal geometry. brainly.inchemicalbook.com In related species like the [BrF₆]⁻ anion, the lone pair is found to be stereochemically inactive, leading to an octahedral geometry. oup.com However, in anions such as [(μ₃-F)(BrF₅)₃]⁻, the longer bridging fluorine-bromine bonds provide sufficient space for the lone pair on the bromine atoms to become stereochemically active. nih.gov IBO calculations support this by showing the essentially ionic nature of the μ₃-F-Br bond, which facilitates the stereochemical activity of the lone pairs on the Br(V) atoms. researchgate.netnih.gov Similarly, in the [(μ₄-F)(BrF₅)₄]⁻ anion, quantum-chemical calculations indicate that the μ₄-F–Br bonds are primarily ionic in nature. rsc.org
A summary of IBO analysis findings for BrF₅ and related compounds is presented below:
Table 1: Intrinsic Bond Orbital (IBO) Analysis of BrF₅ and Related Species This table is interactive. Click on the headers to sort the data.
| Species | Lone Pair on Bromine | Nature of Bridging Bonds (if applicable) | Reference |
|---|---|---|---|
| BrF₅ | Stereochemically Active | N/A | researchgate.net |
| [BrF₆]⁻ | Stereochemically Inactive | N/A | aalto.fioup.com |
| [(μ₃-F)(BrF₅)₃]⁻ | Stereochemically Active | Essentially Ionic | nih.gov |
| [(μ₄-F)(BrF₅)₄]⁻ | Stereochemically Active | Essentially Ionic | rsc.org |
Computational models based on molecular orbital theory help in understanding the hypervalent bonding and electron-deficient nature of BrF₅, which explains its strong oxidizing properties. The interaction between the orbitals of the central bromine atom and the surrounding fluorine atoms dictates the molecule's geometry and reactivity. For example, in the related [BrF₆]⁻ anion, the slight distortion from perfect octahedral symmetry in the solid state can be analyzed through orbital interaction diagrams. oup.com
Intrinsic Bond Orbital Analysis and Lone Pair Stereochemical Activity
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for studying BrF₅. These calculations provide accurate predictions of molecular properties.
DFT calculations, specifically using hybrid functionals like PBE0 with dispersion corrections, have been employed to investigate the properties of BrF₅. nih.gov These calculations have been instrumental in assigning vibrational spectra and predicting new crystalline forms. aalto.firesearchgate.net For instance, DFT calculations predicted a low-temperature monoclinic polymorph of BrF₅, which was later confirmed by single-crystal X-ray diffraction. aalto.finih.gov Ab initio calculations at the MP2 level with large basis sets have also been used to determine the geometry and other properties of BrF₅. aip.org
High-Pressure Studies: Computational Prediction and Experimental Verification of Phases
Computational studies have been crucial in predicting the behavior of bromine fluorides under high pressure. These theoretical predictions can guide experimental efforts to synthesize and characterize novel materials.
Quantum-chemical calculations predicted a monoclinic polymorph of BrF₅ at low temperatures, which was subsequently observed experimentally via single-crystal X-ray diffraction. aalto.firesearchgate.net This successful prediction highlights the power of computational methods in materials discovery. aalto.finih.gov Furthermore, computational studies on the broader bromine/fluorine system at high pressures predict significant changes in bonding preferences. For example, at 15 GPa, BrF₃ is predicted to become thermodynamically unstable, while two new compounds, BrF₂ and BrF₆, are expected to emerge as stable, non-metallic radical species. rsc.org
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling is a valuable tool for understanding the reactivity of BrF₅ and for mapping out potential reaction pathways.
DFT models can be used to simulate the reactivity of BrF₅ with various substrates. These simulations can map out reaction pathways, such as in fluorination reactions, by identifying transition states and calculating activation energies. This information is critical for understanding the mechanisms of reactions involving BrF₅, for example, in its use as a fluorinating agent for uranium to produce uranium hexafluoride. wikipedia.org Computational modeling can also be used to study complex reaction dynamics, such as the competition between different reaction channels in the gas-phase reactions of nucleophiles with polyfluorobromobenzenes, where Sₙ2 reactions at the bromine center can occur. nih.gov
Reactivity and Reaction Mechanisms of Bromine Pentafluoride
Fluorination Chemistry: Mechanistic Studies
Bromine pentafluoride's primary role in chemical synthesis is as a strong fluorinating agent, capable of converting many elements and their compounds into their highest fluoride (B91410) states. wikipedia.org
This compound is an extremely effective fluorinating agent that can convert most metals to their highest corresponding fluorides, often at room temperature. wikipedia.org For instance, it is employed in the processing of uranium, where it converts uranium metal and its compounds to the volatile uranium hexafluoride (UF₆), a crucial step in uranium enrichment. wikipedia.orgnih.gov The reaction with uranium metal is as follows:
5 U + 6 BrF₅ → 5 UF₆ + 3 Br₂ wikipedia.org
It also reacts with other uranium compounds, such as uranium tetrafluoride (UF₄), to produce UF₆. jaea.go.jp Similarly, metal chlorides, bromides, and iodides are converted to their respective fluorides upon treatment with BrF₅. nih.gov The compound's high reactivity extends to non-metals and even glass, particularly at elevated temperatures. geeksforgeeks.orglibretexts.orgwikipedia.org When exposed to water, BrF₅ undergoes a violent, potentially explosive reaction to form bromic acid and hydrofluoric acid. wikipedia.orgwikipedia.orgtestbook.com
BrF₅ + 3 H₂O → HBrO₃ + 5 HF wikipedia.org
This powerful oxidizing capacity is also utilized in specific analytical techniques, such as the quantitative liberation of oxygen from silicates and oxides for isotopic analysis. wikipedia.orgnih.gov
Detailed kinetic studies on the fluorination of substrates by this compound are not extensively detailed in the provided search results. However, the kinetics of the formation of BrF₅ itself from bromine trifluoride (BrF₃) and fluorine (F₂) have been investigated. This gas-phase reaction was studied between 68°C and 121°C and found to be a bimolecular, homogeneous process with an activation energy of 16.4 kcal/mol. osti.govacs.org The reaction proceeds to completion at a measurable rate in the temperature range of 75°C to 115°C. acs.org
The reactivity of BrF₅ as a fluorinating agent is thermodynamically favorable, though it is considered less reactive than chlorine trifluoride (ClF₃) but more so than elemental fluorine at lower temperatures for certain applications. jaea.go.jp For example, the fluorination of uranium compounds can be conducted at 100-200°C using gaseous BrF₃, a temperature lower than that required for F₂ or BrF₅. jaea.go.jp
Interactive Table: Formation of this compound
| Parameter | Value | Unit |
| Reaction | BrF₃ + F₂ → BrF₅ | - |
| Temperature Range | 68 to 121 | °C |
| Activation Energy | 16.4 | kcal/mol |
| Reaction Type | Bimolecular, Homogeneous | - |
Oxidation and Fluorination of Inorganic Substrates
Formation of Fluorido-Bromate(V) Salts and Complex Anions
This compound can act as a Lewis acid, accepting a fluoride ion (F⁻) to form the hexafluoridobromate(V) anion, [BrF₆]⁻.
Hexafluoridobromate(V) salts of alkali metals can be prepared through the solvolysis of alkali metal chlorides in this compound as a solvent. acs.org For example, reacting cesium fluoride (CsF) with BrF₅ can yield cesium hexafluoridobromate(V) (Cs[BrF₆]). researchgate.net These salts contain the octahedral [BrF₆]⁻ anion. researchgate.net Unlike the related [IF₆]⁻ anion, the lone pair of electrons on the bromine atom in [BrF₆]⁻ typically does not exhibit stereochemical activity, resulting in a regular octahedral geometry. researchgate.net
More complex fluoridobromate(V) anions can be synthesized. A notable example is the unprecedented propeller-shaped [(μ₃-F)(BrF₅)₃]⁻ anion, found in the compound Cs[Br₃F₁₆]. researchgate.net This complex anion was synthesized by the reaction of Cs[BrF₆] with an excess of BrF₅. researchgate.net
In this unique structure, a central fluoride ion bridges three BrF₅ molecules. researchgate.net The coordination number for each bromine atom remains six. However, the formation of longer bonds to the bridging fluoride (μ₃-F−Br) provides sufficient space to allow the lone pairs on the bromine atoms to become stereochemically active, which is not observed in the simple [BrF₆]⁻ anion. researchgate.net This leads to a distortion from perfect octahedral geometry around each bromine atom. researchgate.net
Interactive Table: Selected Bond Angles in Fluoridobromate(V) Anions
| Anion | Bond Angle | Angle (°) | Significance |
| [(μ₃-F)(BrF₅)₃]⁻ | Br−μ₃-F−Br | 115.9(2) | Shows the arrangement of BrF₅ units around the central F⁻. |
| [(μ₃-F)(BrF₅)₃]⁻ | Fₑq−Br−Fₑq | 83.4(3) to 84.6(3) | Indicates distortion from ideal 90° octahedral angle. |
| [(μ₃-F)(BrF₅)₃]⁻ | μ-F−Br−F | 165.0(3) | Deviation from 180° shows stereochemical activity of the lone pair. |
Synthesis and Structural Characterization of Hexafluoridobromate(V) Salts
Interhalogen Compound Reactivity Patterns
Interhalogen compounds are generally more reactive than their parent halogens (except for F₂). geeksforgeeks.orgtestbook.com This increased reactivity is often attributed to the polarity of the bond between the two different halogen atoms, which is weaker than the homonuclear bonds in diatomic halogens. geeksforgeeks.org
This compound is part of a series of AX₅ interhalogens, which also includes chlorine pentafluoride (ClF₅) and iodine pentafluoride (IF₅). libretexts.org Its reactivity is often intermediate between its constituent halogens. vaia.com While physically stable, BrF₅ reacts violently with a wide range of materials, including water, most metals, and nonmetals. libretexts.orgwikipedia.org
Compared to other interhalogens, BrF₅ is a powerful fluorinating agent, but it is considered too reactive to be a practical source for generating elemental fluorine. wikipedia.org Its reactivity is more vigorous than that of iodine pentafluoride but generally less explosive than chlorine trifluoride. geeksforgeeks.orglibretexts.org Attempts to synthesize bromine heptafluoride (BrF₇) by further fluorination of BrF₅ have been unsuccessful, yielding instead a mixture of BrF₅ and fluorine gas, highlighting the stability of the pentafluoride. libretexts.orgwikipedia.org
Interactions with Organic and Polymeric Materials: Chemical Degradation and Reaction Pathways
This compound is an exceptionally potent fluorinating agent that reacts with extreme vigor with a wide array of organic and polymeric materials. wikipedia.orgwikipedia.org Its interactions are typically characterized by rapid, often explosive, degradation of the organic substrate. nih.govnoaa.gov
Interactions with Organic Compounds
The high reactivity of BrF₅ stems from its ability to aggressively replace hydrogen atoms with fluorine and cleave carbon-carbon bonds. This leads to the complete breakdown of the organic structure. It reacts violently, often with ignition or explosion, upon contact with many hydrogen-containing organic compounds, including:
Acetic acid noaa.gov
Ammonia noaa.gov
Benzene noaa.gov
Ethanol noaa.gov
The reaction with water is also explosive, producing hydrofluoric acid and bromic acid. wikipedia.org
While comprehensive mechanistic studies for all organic interactions are scarce due to the reaction's violence, its primary role is as a powerful fluorinating agent. nih.gov For instance, BrF₅ is used to prepare arylbromine(V) tetrafluorides (ArBrF₄) through substitution reactions with organosilicon compounds like ArSiF₃ in acetonitrile (B52724) solution. thieme-connect.de
Interactions with Polymeric Materials
Given its demonstrated reactivity with hydrogen-containing organic molecules, this compound is expected to cause severe and rapid chemical degradation of most common polymers. Materials such as paper, wax, and cork react explosively with BrF₅. nih.govnoaa.gov This suggests that polymers rich in C-H bonds, which constitute the backbone of many widely used materials (e.g., polyethylene, polypropylene, polystyrene), would undergo aggressive and destructive degradation upon contact.
The degradation pathway would likely involve a violent, uncontrolled fluorination and fragmentation of the polymer chains. Experience with related fluorinating agents suggests that the degradation of polymers can be initiated by the abstraction of atoms from the polymer backbone, leading to the formation of free radicals and subsequent chain scission. nasa.gove3s-conferences.org The extreme energy released during reaction with BrF₅ would accelerate this breakdown, leading to the formation of various gaseous and corrosive byproducts, including hydrogen fluoride. noaa.govnoaa.gov
Advanced Applications in Chemical Research and Industry
Role as a Potent Fluorinating Reagent in Specialized Chemical Synthesis
As a powerful fluorinating agent, bromine pentafluoride can convert many metals to their highest fluorides, even at room temperature. wikipedia.org It is also utilized in the synthesis of various fluorinated inorganic compounds and plays a crucial role in the nuclear fuel cycle. wikipedia.orgnih.gov
Synthesis of Fluorinated Inorganic Compounds
This compound is employed in the synthesis of a range of fluorinated inorganic compounds. microkat.gr Its high reactivity allows for the fluorination of various substrates. For instance, it reacts with many metals and metal oxides to form the corresponding fluorides. wikipedia.org The production of this compound itself involves the direct reaction of bromine and fluorine at temperatures exceeding 150 °C. wikipedia.org An alternative method for smaller quantities involves the reaction of potassium bromide with fluorine, which yields a product largely free of impurities like bromine trifluoride. wikipedia.org
The compound is also instrumental in creating other bromine-fluorine compounds, such as bromine trifluoride, which can be produced by reacting this compound with bromine. It is a key player in the field of inorganic fluorine chemistry, enabling the formation of various inorganic fluorides. chemicalbook.comgoogle.com
Applications in Nuclear Fuel Cycle Chemistry: Uranium Hexafluoride Production
A significant industrial application of this compound is in the processing of uranium for the nuclear fuel cycle. wikipedia.orgnih.govwordpress.com It serves as a potent fluorinating agent to convert uranium and its compounds into uranium hexafluoride (UF6). wikipedia.orgnih.govscientificpakistan.com This conversion is a critical step in the uranium enrichment process, which is necessary to increase the concentration of the fissile isotope 235U. uoregon.edu
The reaction of uranium metal with this compound proceeds as follows: 5 U + 6 BrF₅ → 5 UF₆ + 3 Br₂ wikipedia.org
This process is part of the fluoride (B91410) volatility method for reprocessing spent nuclear fuels. osti.gov In this method, the spent fuel is treated with a series of fluorinating agents, including this compound, to separate uranium from plutonium and other fission products. osti.govresearchgate.net this compound selectively converts uranium to the volatile UF6, while plutonium is converted to the nonvolatile plutonium tetrafluoride (PuF4), allowing for their separation. osti.gov Subsequent fluorination with elemental fluorine can then be used to volatilize the plutonium as plutonium hexafluoride (PuF6). researchgate.net Research has been conducted on engineering-scale fluorination of uranium oxide with this compound to optimize this process. acs.org
Analytical Reagent in Isotope Geochemistry
This compound plays a vital role as an analytical reagent in the field of isotope geochemistry, particularly in the analysis of oxygen isotopes in geological materials. wikipedia.orgnih.gov
Oxygen Isotope Analysis in Silicates and Oxides
The analysis of stable oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O) in silicates and oxides provides valuable insights into geological processes. kopri.re.krgeoscienceworld.org this compound is a key reagent used to quantitatively liberate oxygen from these materials for isotopic analysis. nih.govgeoscienceworld.org The technique, first proposed by Clayton and Mayeda in 1963, involves reacting the sample with BrF5 to release oxygen gas. geoscienceworld.org This method is favored for its ability to achieve nearly 100% oxygen yield, which minimizes systematic errors in the isotopic measurements. nih.govgeoscienceworld.org
The general reaction for the fluorination of a silicate (B1173343) mineral like quartz (SiO₂) is: SiO₂ + 2BrF₅ → SiF₄ + O₂ + 2BrF₃
In practice, laser fluorination is a common method where a laser is used to heat the sample in the presence of BrF5. kopri.re.krutexas.edu This rapid heating initiates the reaction, releasing oxygen gas which is then purified and analyzed by an isotope ratio mass spectrometer. kopri.re.krutexas.edu This technique allows for high-precision analysis from small sample sizes, typically around 2 milligrams. kopri.re.kr
Methodological Advancements in Sample Preparation for Isotopic Analysis
Over the years, significant advancements have been made in the sample preparation techniques for oxygen isotope analysis using this compound. One notable improvement is the automation of the laser fluorination process. kopri.re.kr Automated systems allow for more reproducible and precise heating of the sample, leading to better consistency in the oxygen isotope ratios obtained. kopri.re.kr
The purification of the released oxygen gas is a critical step. The gas mixture from the reaction chamber contains excess BrF5, silicon fluoride (SiF4), and other byproducts. kopri.re.kr These are removed using a series of cryogenic traps and getters. For example, condensable gases are trapped at liquid nitrogen temperature (-196°C), and any remaining fluorine gas can be removed by passing it through a heated potassium bromide (KBr) getter. kopri.re.kr The purified oxygen is then collected on a molecular sieve before being introduced into the mass spectrometer. kopri.re.krutexas.edu
Researchers have also developed methods to handle different types of samples, including fine powders of uranium oxides, which are important in the nuclear fuel cycle. researchgate.net These methods involve steps to remove adsorbed and structural water from the samples before fluorination to ensure accurate oxygen isotope measurements. researchgate.net
Advanced Oxidizer Formulations in Propellant Chemistry
This compound has been investigated as a high-performance oxidizer in liquid rocket propellants. wikipedia.orgnih.govwordpress.com Its high density and strong oxidizing power make it an attractive candidate for applications where performance is a key consideration. 16streets.com
It has been tested with various fuels, including hydrazine (B178648) and its derivatives. astronautix.comastronautix.com However, the extreme reactivity and toxicity of this compound present significant handling and safety challenges. astronautix.comastronautix.com These challenges have largely outweighed the performance benefits, and as a result, no operational rocket engines have used propellant combinations with this compound. astronautix.comastronautix.com
Below is a table summarizing the theoretical performance of some propellant combinations involving this compound:
| Propellant Combination | Specific Impulse (s) | Optimum Oxidizer to Fuel Ratio | Combustion Temperature (K) | Density (g/cc) |
| BrF₅ / Hydrazine | 243 | 3.35 | 3,350 | 1.86 |
| BrF₅ / Hydyne | 227 | 3.85 | 3,195 | 1.78 |
Data sourced from astronautix.comastronautix.com
Despite its potential, the practical application of this compound in propellant chemistry remains limited due to safety concerns. astronautix.com
Utilization as a Spectroscopic Solvent in Advanced NMR Studies
This compound (BrF₅) is recognized for its role as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govebi.ac.uk As an interhalogen compound, its unique chemical and physical properties make it a suitable medium for advanced NMR studies, particularly for the analysis of highly reactive fluorine-containing compounds that are incompatible with conventional organic or aqueous solvents. mcmaster.cadtic.mil BrF₅ is an aprotic, reactive solvent that can dissolve other inorganic fluorides, enabling the study of their structure and dynamics in solution.
The utility of this compound as an NMR solvent stems from its specific physical characteristics and its own distinct NMR signature. It exists as a liquid over a practical temperature range, which is essential for solution-state NMR experiments. wikipedia.org Furthermore, its own ¹⁹F NMR spectrum is well-characterized, which is crucial to avoid signal overlap with the analyte of interest. researchgate.netresearchgate.net
Physical Properties of this compound as a Solvent
The following table summarizes key physical properties of this compound that are relevant to its application as a solvent in NMR studies.
| Property | Value |
| Appearance | Pale yellow liquid wikipedia.org |
| Melting Point | -61.30 °C wikipedia.org |
| Boiling Point | 40.25 °C wikipedia.org |
| Density | 2.466 g/cm³ wikipedia.org |
| Dielectric Constant (εr) | 7.91 ε₀ at 25 °C |
Detailed Research Findings
Research has demonstrated the practical application of this compound as a solvent in specialized NMR analysis. One significant area of use is in the study of highly reactive cationic species. For instance, the existence of trifluorodiazyl ions (N₂F₃⁺) in this compound was established using ¹⁹F NMR analysis. dtic.mil This highlights BrF₅'s ability to act as a non-reactive medium for such unstable and oxidative ions, allowing for their characterization in solution.
The ¹⁹F NMR spectrum of neat this compound itself has been studied at various temperatures. researchgate.net The spectra show distinct signals corresponding to the apical and equatorial fluorine atoms of its square pyramidal structure. researchgate.netresearchgate.net This well-defined spectral behavior is essential for a solvent, as it allows researchers to distinguish the solvent's signals from those of the dissolved sample.
¹⁹F NMR Spectral Data of Neat this compound
| Feature | Description |
| Molecular Structure | Square pyramidal (C₄ᵥ point group) wikipedia.orgresearchgate.net |
| Fluorine Environments | Two distinct environments: one apical (Fₐₚ) and four equatorial (Fₑ₁) researchgate.net |
| Observed Signals | The ¹⁹F NMR spectrum shows separate signals for the apical and equatorial fluorine atoms, with their appearance being temperature-dependent. researchgate.net |
While it is a powerful fluorinating agent, this reactivity can be controlled under specific conditions, allowing it to serve as a solvent for other fluorides. wikipedia.org For example, it is used in the synthesis of compounds like pentafluorosulfur bromide; the reaction mixture containing BrF₅ is suitable for subsequent NMR analysis to characterize the resulting products. google.com The study of various inorganic fluorides in BrF₅ has also been undertaken to understand intermolecular interactions in these unique solutions. mcmaster.ca
Environmental Chemistry of Bromine Pentafluoride: Chemical Fate and Transformation
Hydrolytic Decomposition Pathways and Products
The most significant chemical fate process for bromine pentafluoride in the environment is its immediate and violent reaction with water. chemicalbook.com This process, known as hydrolysis, is explosive and highly exothermic. itcilo.orgnoaa.gov Contact with water, or even moist air, leads to the rapid decomposition of the compound into acidic and corrosive products. noaa.govwikipedia.org
The primary reaction for the complete hydrolysis of this compound is:
BrF₅ + 3H₂O → HBrO₃ + 5HF wikipedia.org
This reaction yields two main inorganic acids: bromic acid and hydrofluoric acid. Some sources suggest that under certain conditions, other products such as bromine (Br₂) and hydrogen bromide (HBr) gas might also be formed. noaa.gov The reaction is exceptionally fast; one model predicts that when spilled into a significant excess of water, half of the maximum theoretical yield of hydrogen fluoride (B91410) gas is generated in just 1.2 minutes. noaa.gov
The products of this hydrolysis are themselves significant from an environmental chemistry perspective, as they can alter the pH and chemical composition of the affected medium.
| Product Name | Chemical Formula | Physical State (Standard Conditions) | Key Environmental Relevance |
| Bromic Acid | HBrO₃ | Aqueous solution | Strong acid and oxidizing agent. |
| Hydrofluoric Acid | HF | Gas / Aqueous solution | Highly corrosive and toxic acid. noaa.gov |
| Bromine | Br₂ | Liquid/Gas | Volatile and reactive element. noaa.gov |
| Hydrogen Bromide | HBr | Gas | Toxic and corrosive acidic gas. nj.gov |
Atmospheric and Aqueous Chemical Transformations
The transformation of this compound in both atmospheric and aqueous environments is governed by its reactivity with water.
Atmospheric Transformations If released into the air, this compound will exist exclusively as a vapor due to its high vapor pressure. The vapor is significantly heavier than air, with a density approximately 6.05 times that of air, which may cause it to remain close to the ground. microkat.gr In the atmosphere, BrF₅ fumes upon contact with ambient moisture, undergoing hydrolysis with water vapor. noaa.gov This reaction produces toxic and corrosive fumes of hydrofluoric acid and bromic acid. itcilo.orgwikipedia.org
Given that its decomposition upon contact with water is the primary environmental fate process, its persistence in the atmosphere is expected to be very short in the presence of humidity. The compound is thermally stable up to 460°C, so thermal decomposition is not a significant pathway under normal atmospheric conditions. itcilo.org
| Property | Value | Significance for Atmospheric Fate | Source |
| Vapor Pressure | 406 mmHg at 25°C | Indicates the substance will exist solely as a vapor. | |
| Vapor Density | 6.05 (Air = 1) | Vapor is much heavier than air and may accumulate in low-lying areas. | microkat.gr |
| Atmospheric Reaction | Hydrolysis with water vapor | Rapid conversion to acidic fumes (HF, HBrO₃). | noaa.govwikipedia.org |
Aqueous Transformations In an aqueous environment, this compound does not persist. It reacts explosively upon contact with water, leading to its complete and immediate decomposition. nj.govnoaa.gov The transformation pathway is the hydrolytic decomposition detailed in section 7.1, resulting in the formation of bromic acid and hydrofluoric acid. wikipedia.orgcollegedunia.combrainly.com This violent reactivity prevents BrF₅ from being transported in water systems, though its degradation products can contaminate the water. noaa.gov
Degradation Mechanisms in Various Media
The degradation of this compound is not limited to its reaction with water. As a powerful oxidizing and fluorinating agent, it reacts vigorously with a wide array of substances. chemicalbook.comgazfinder.com
Soil: Should this compound be deposited on land, for instance through wet deposition, it would rapidly decompose. Soil contains both moisture and organic matter, both of which are reactive with BrF₅. The hydrolytic reaction with soil moisture would produce hydrofluoric acid and bromic acid, leading to significant localized soil and groundwater contamination.
Organic Matter: this compound reacts explosively or ignites on contact with many hydrogen-containing organic materials. noaa.gov This includes substances like grease, paper, wax, benzene, and ethanol. chemicalbook.com This reactivity ensures its rapid degradation upon contact with organic matter in any medium.
Other Chemicals: The compound is incompatible with and reacts violently with acids, metals, metal oxides, and salts. nj.govmicrokat.gr For example, it reacts with strong acids like sulfuric and nitric acid, releasing highly toxic fumes. nj.gov This broad reactivity is its dominant degradation mechanism across various potential environmental matrices.
| Medium | Degradation Mechanism | Key Products / Outcome |
| Water / Moisture | Explosive Hydrolysis | Bromic Acid, Hydrofluoric Acid. wikipedia.org |
| Soil | Hydrolysis with soil moisture; Oxidation of organic matter | Acidification of soil; formation of inorganic acids and other compounds. |
| Organic Compounds | Violent Oxidation / Fluorination | Fire, explosion, and formation of toxic and corrosive fumes. nj.gov |
| Acids / Metals / Oxides | Vigorous/Violent Reaction | Decomposition of BrF₅ and release of toxic fumes (e.g., bromine, fluorine). chemicalbook.com |
Q & A
Q. What are the key safety protocols for handling BrF₅ in laboratory settings?
BrF₅ poses acute inhalation hazards, with an IDLH value of 1.7 ppm derived from extrapolated chlorine pentafluoride data due to structural and mechanistic similarities . Researchers must use gas-tight enclosures, negative-pressure ventilation, and personal protective equipment (PPE) rated for hydrofluoric acid exposure. Storage requires explosion-proof containers away from combustibles, metals, and moisture . Acute Exposure Guideline Levels (AEGLs) provide tiered exposure limits:
- AEGL-1 (discomfort) : Not established due to insufficient data.
- AEGL-2 (irreversible effects) : 0.21 ppm (10 min) to 0.033 ppm (8 hr).
- AEGL-3 (life-threatening) : 1.3 ppm (10 min) to 0.21 ppm (8 hr) .
Q. How is BrF₅ synthesized, and what parameters are critical for purity?
BrF₅ is synthesized via direct fluorination of bromine at elevated temperatures (>150°C). The reaction must exclude moisture and organic contaminants to prevent violent hydrolysis. Key parameters include:
Q. What spectroscopic methods characterize BrF₅’s molecular structure?
Infrared spectroscopy confirms its square pyramidal geometry (C₄ᵥ symmetry) with active fundamentals at 684 cm⁻¹ (A₁) and 644 cm⁻¹ (E). Raman spectroscopy and X-ray diffraction validate bond angles (≈90°) and Br-F bond lengths (1.85 Å axial, 1.72 Å equatorial) .
Advanced Research Questions
Q. How does BrF₅ enable oxygen isotope analysis in geochemical samples?
BrF₅ quantitatively liberates oxygen from silicates and oxides at 450–600°C via fluorination:
2BrF₅ + SiO₂ → SiF₄ + 2BrF₃ + O₂
Advantages over fluorination with ClF₃ include higher yield (100±2% theoretical O₂) and reduced isotopic fractionation. Post-reaction, O₂ is purified cryogenically and analyzed via mass spectrometry .
Q. How to resolve contradictions in acute toxicity data for BrF₅?
Discrepancies arise from interspecies variability and limited human data. For example:
- Rat LC₅₀ (1 hr) : 340 ppm vs. mouse LC₅₀ : 180 ppm .
- Extrapolation methods : The IDLH value (1.7 ppm) applies a 10× uncertainty factor to mouse LOAEL data from chlorine pentafluoride studies . Researchers must validate models with cross-species pharmacokinetic studies and adjust safety margins using probabilistic risk assessment.
Q. What methodologies optimize BrF₅’s use as a fluorinating agent in uranium processing?
BrF₅ reacts with uranium hexafluoride (UF₆) under controlled pressure (1–5 atm) to form volatile intermediates. Phase diagrams reveal azeotropic behavior at 40°C, requiring fractional distillation for UF₆ recovery. Reaction kinetics are monitored via Raman spectroscopy to avoid explosive uranium oxide formation .
Q. How to design calorimetric experiments for BrF₅’s thermodynamic properties?
Bomb calorimetry at 25–100°C measures:
Q. What strategies mitigate BrF₅’s reactivity in rocket propellant research?
BrF₅’s hypergolic ignition with hydrazine requires inert linings (e.g., nickel alloys) and microencapsulation of fuels. Stability tests under vibration and thermal cycling (-60°C to 120°C) assess decomposition risks. Combustion byproducts (e.g., HF) are neutralized with CaCO₃ scrubbers .
Data Contradiction and Analysis
Q. Why do reported reaction yields vary in BrF₅-mediated fluorinations?
Discrepancies stem from:
Q. How reliable are computational models for BrF₅’s electronic structure?
DFT calculations (e.g., B3LYP/6-311+G*) predict sp³d² hybridization and dipole moments (1.2 D) consistent with experimental data. However, van der Waals interactions in crystal phases are underestimated, necessitating hybrid QM/MM approaches for solid-state simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
